

# Spectroscopic Data of (5-Methylpyridin-3-yl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (5-Methylpyridin-3-yl)methanol

Cat. No.: B025313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **(5-Methylpyridin-3-yl)methanol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of the spectroscopic data for the closely related structural analog, (pyridin-3-yl)methanol. The expected spectral modifications arising from the presence of the methyl group in **(5-Methylpyridin-3-yl)methanol** are discussed in detail. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for spectroscopic analysis, and visualizations of the analytical workflow.

## Introduction

**(5-Methylpyridin-3-yl)methanol** is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and understanding the structural and electronic properties of its derivatives is crucial for rational drug design. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of such molecules. This guide aims to provide a centralized resource for the spectroscopic properties of **(5-Methylpyridin-3-yl)methanol**, leveraging data from its parent compound, (pyridin-3-yl)methanol.

# Spectroscopic Data Analysis

While experimental spectra for **(5-Methylpyridin-3-yl)methanol** are not readily available in public databases, the spectroscopic data for the parent compound, (pyridin-3-yl)methanol, provides a robust baseline for predicting its spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

The following table summarizes the proton NMR data for (pyridin-3-yl)methanol. The data is presented for a solution in  $\text{CDCl}_3$ .<sup>[1]</sup>

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment         |
|----------------------|--------------|-------------|--------------------|
| 8.44                 | s            | 1H          | H-2                |
| 8.36                 | d            | 1H          | H-6                |
| 7.71                 | d            | 1H          | H-4                |
| 7.26                 | dd           | 1H          | H-5                |
| 5.53                 | s (broad)    | 1H          | -OH                |
| 4.67                 | s            | 2H          | -CH <sub>2</sub> - |

Expected  $^1\text{H}$  NMR Spectrum for **(5-Methylpyridin-3-yl)methanol**:

The introduction of a methyl group at the 5-position is expected to cause the following changes:

- The signal for the proton at C-5 will be absent.
- A new singlet, integrating to 3H, will appear in the aliphatic region (typically around 2.3-2.5 ppm) corresponding to the methyl group.
- The signals for the remaining aromatic protons (H-2, H-4, and H-6) will experience slight shifts and changes in their coupling patterns due to the electronic effect of the methyl group.

The H-4 and H-6 protons will likely appear as singlets or narrow doublets.

The carbon NMR data for (pyridin-3-yl)methanol is crucial for confirming the carbon skeleton.

| Chemical Shift (ppm) | Assignment         |
|----------------------|--------------------|
| 148.8                | C-2                |
| 148.3                | C-6                |
| 135.5                | C-4                |
| 134.0                | C-3                |
| 123.6                | C-5                |
| 62.5                 | -CH <sub>2</sub> - |

Expected <sup>13</sup>C NMR Spectrum for **(5-Methylpyridin-3-yl)methanol**:

- A new signal for the methyl carbon will appear in the upfield region (around 15-20 ppm).
- The signal for the C-5 carbon will be shifted downfield due to the substitution.
- The chemical shifts of the other pyridine ring carbons will be slightly perturbed by the methyl substituent.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for (pyridin-3-yl)methanol are summarized below.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                                 |
|--------------------------------|-----------|--------------------------------------------|
| 3300-3500 (broad)              | Strong    | O-H stretch (alcohol)                      |
| 3000-3100                      | Medium    | C-H stretch (aromatic)                     |
| 2850-2950                      | Medium    | C-H stretch (aliphatic -CH <sub>2</sub> -) |
| 1580-1610                      | Medium    | C=C/C=N stretch (pyridine ring)            |
| 1000-1100                      | Strong    | C-O stretch (primary alcohol)              |

#### Expected IR Spectrum for **(5-Methylpyridin-3-yl)methanol**:

The IR spectrum of **(5-Methylpyridin-3-yl)methanol** is expected to be very similar to that of (pyridin-3-yl)methanol. The most notable addition will be the C-H stretching and bending vibrations of the methyl group, which will appear in the typical aliphatic C-H regions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment                                     |
|-----|------------------------|------------------------------------------------|
| 109 | 100                    | [M] <sup>+</sup> (Molecular Ion)               |
| 108 | 95                     | [M-H] <sup>+</sup>                             |
| 80  | 50                     | [M-CHO] <sup>+</sup>                           |
| 79  | 45                     | [C <sub>5</sub> H <sub>5</sub> N] <sup>+</sup> |
| 52  | 30                     | Fragmentation                                  |

#### Expected Mass Spectrum for **(5-Methylpyridin-3-yl)methanol**:

The molecular weight of **(5-Methylpyridin-3-yl)methanol** is 123.15 g/mol. Therefore, the molecular ion peak [M]<sup>+</sup> is expected at m/z 123. Key fragmentation pathways would likely

involve the loss of a hydrogen atom to give a peak at m/z 122, and the loss of the hydroxymethyl group or fragments thereof.

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

### NMR Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Materials:

- **(5-Methylpyridin-3-yl)methanol** sample (5-10 mg)
- Deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Acquire the <sup>1</sup>H NMR spectrum, typically using a single-pulse experiment. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

- Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

- **(5-Methylpyridin-3-yl)methanol** sample (liquid or solid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

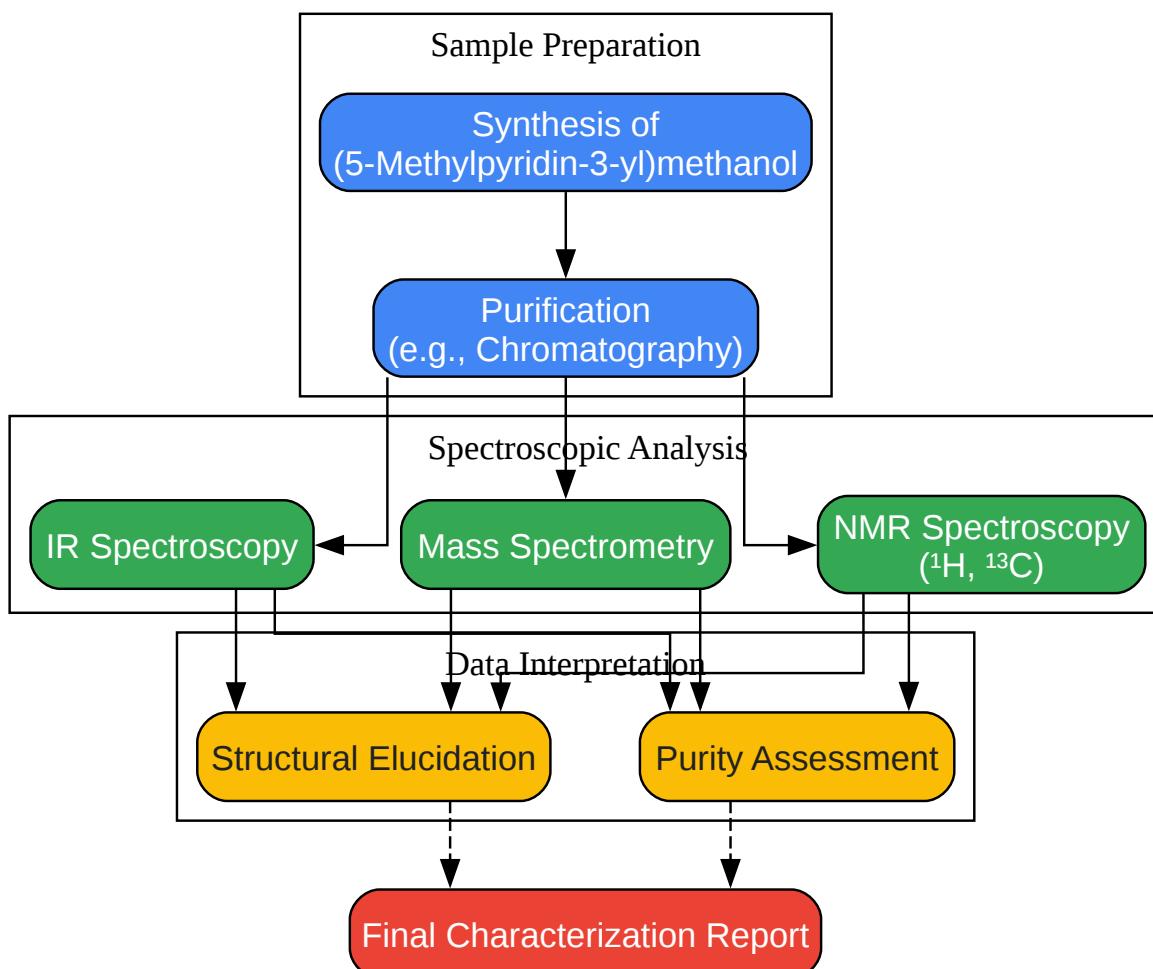
Procedure:

- Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small drop of the liquid sample or a small amount of the solid sample onto the center of the ATR crystal.
- If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly after the measurement.
- Label the significant peaks in the spectrum with their corresponding wavenumbers.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

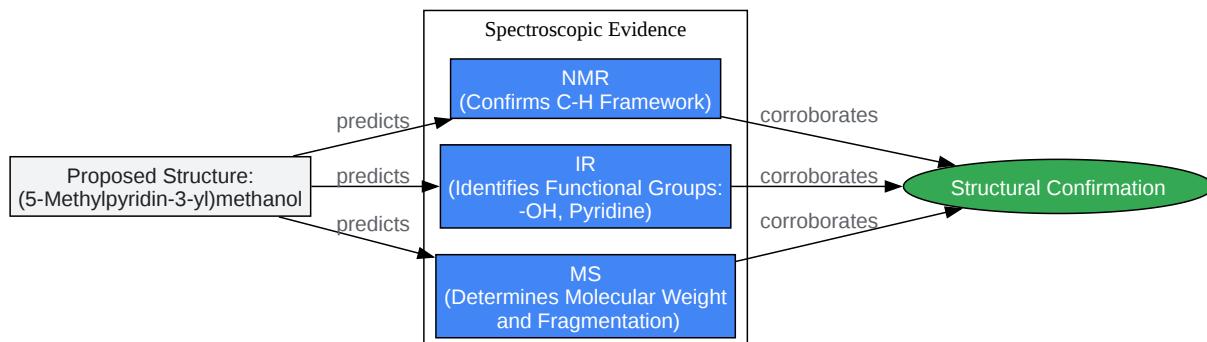
Materials:


- **(5-Methylpyridin-3-yl)methanol** sample
- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
- Vials for sample preparation

Procedure:

- Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).
- Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).
- For EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion.
- The resulting mass spectrum is plotted as relative intensity versus  $m/z$ .
- Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

## Workflow Visualization


The general workflow for the spectroscopic analysis of an organic compound like **(5-Methylpyridin-3-yl)methanol** can be visualized as follows.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of **(5-Methylpyridin-3-yl)methanol**.

The logical relationship between the different spectroscopic techniques in confirming the molecular structure is illustrated below.



[Click to download full resolution via product page](#)

Caption: Logical flow for structural confirmation using complementary spectroscopic techniques.

## Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for **(5-Methylpyridin-3-yl)methanol** based on the analysis of its parent compound, (pyridin-3-yl)methanol. The tabulated data, along with the detailed experimental protocols and workflow visualizations, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While direct experimental data for the title compound remains elusive, the predictive analysis herein offers a strong foundation for its characterization.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of (5-Methylpyridin-3-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025313#spectroscopic-data-of-5-methylpyridin-3-yl-methanol-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)